molecular formula C20H26N2O2S B8489587 1-t-Butyloxycarbonyl-4-(2-benzylthiazol-5-yl)piperidine

1-t-Butyloxycarbonyl-4-(2-benzylthiazol-5-yl)piperidine

Cat. No. B8489587
M. Wt: 358.5 g/mol
InChI Key: KBJCOKHEPYMZFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06248755B1

Procedure details

A mixture of 1-t-butyloxycarbonyl-4-(2-phenylacetamido)acetyl-piperidine (595 mg, 1.653 mmol) and Lawesson's reagent (607 mg, 1.66 mmol) in 5 mL of toluene was heated at 120° C. for 3.5 hr. After cooling, 3:1 mixture of EtOAc and CH2Cl2 and saturated NaHCO3 solution were added and the mixture was stirred for 0.5 hr. The organic phase was separated and washed with brine. Solvent removal gave a crude product which was purified on silica gel using 2:3 mixture of EtOAc-hexane as solvent to give 330 mg of the desired product. 1H NMR (CDCl3): 1.45(9H,s); 1.58 (m, 2H), 1.95 (m, 2H), 2.74˜3.0 (m, 3H),4.2 (m, 2H) 4.4 (s, 2H). 7.46(s, 1H).
Name
1-t-butyloxycarbonyl-4-(2-phenylacetamido)acetyl-piperidine
Quantity
595 mg
Type
reactant
Reaction Step One
Quantity
607 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14](=O)[CH2:15][NH:16][C:17](=O)[CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:36])=CC=1.CCOC(C)=O.C([O-])(O)=O.[Na+]>C1(C)C=CC=CC=1.C(Cl)Cl>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2[S:36][C:17]([CH2:18][C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)=[N:16][CH:15]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
1-t-butyloxycarbonyl-4-(2-phenylacetamido)acetyl-piperidine
Quantity
595 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(CNC(CC1=CC=CC=C1)=O)=O
Name
Quantity
607 mg
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 0.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
Solvent removal
CUSTOM
Type
CUSTOM
Details
gave a crude product which
CUSTOM
Type
CUSTOM
Details
was purified on silica gel using 2:3 mixture of EtOAc-hexane as solvent

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=CN=C(S1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 330 mg
YIELD: CALCULATEDPERCENTYIELD 55.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.